2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid
Description
This compound is a Boc-protected amino acid derivative featuring a 3,4,5-trifluorophenyl group and an acetic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry intermediates . The trifluorophenyl substituent contributes to increased lipophilicity and metabolic stability, making it valuable in drug design .
Properties
Molecular Formula |
C13H14F3NO4 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C13H14F3NO4/c1-13(2,3)21-12(20)17-10(11(18)19)6-4-7(14)9(16)8(15)5-6/h4-5,10H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
KXMWGFDMLPNSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid
General Synthetic Strategy
The synthesis generally involves three main stages:
- Formation of the amino acid core with the trifluorophenyl moiety.
- Introduction of the tert-butoxycarbonyl (Boc) protective group on the amino functionality.
- Functional group modifications to achieve the desired acetic acid derivative.
This approach ensures the compound's stability and suitability for further pharmaceutical or chemical applications, such as DPP-4 inhibitors.
Stepwise Synthetic Route
Synthesis of the Trifluorophenyl-Substituted Intermediate
The initial step involves preparing a suitable precursor, 2-phenylacetic acid derivative , bearing the trifluorophenyl group. This is achieved via nucleophilic aromatic substitution or cross-coupling reactions:
Method:
A typical route uses aryl halides (e.g., 3,4,5-trifluorobromobenzene) reacting with bromomethyl derivatives or aryl Grignard reagents in the presence of catalysts like palladium or copper to form the trifluorophenylmethyl intermediates.-
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination)
- Solvent: Toluene or DMF
- Temperature: 80–120°C
- Base: Potassium carbonate or sodium tert-butoxide
Formation of the Amino Acid Backbone
The core amino acid structure is constructed by acylation of the amino group with the trifluorophenylacetic acid derivative:
-
- Activation of the carboxylic acid (e.g., via carbodiimide coupling agents such as DCC or EDC)
- Coupling with an amino component (e.g., Boc-protected amino group)
- Alternatively, direct amino acid synthesis using chiral auxiliaries or asymmetric catalysis.
-
- Coupling agents: DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole)
- Solvent: Dichloromethane (DCM) or DMF
- Temperature: Room temperature to 40°C
Introduction of the Boc Protective Group
The amino group is protected with tert-butoxycarbonyl (Boc):
-
- React the amino acid intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
-
- Solvent: DCM or THF
- Temperature: 0–25°C
- Duration: 2–4 hours
Final Functionalization to Yield the Target Compound
The last step involves converting the protected amino acid into the free acid form, often through hydrolysis or deprotection steps, and purifying the compound:
-
- Acidic or basic hydrolysis to remove any ester or protecting groups if necessary
- Purification via recrystallization or chromatography
-
- Acid hydrolysis: Dilute HCl at elevated temperature (~50°C)
- Chromatography: Silica gel or preparative HPLC
Specific Patent-Backed Methods
The patent WO2014184807A2 describes a detailed process for synthesizing related taxane derivatives, which can be adapted for amino acid derivatives:
Deprotection and methylation steps are conducted sequentially with agents like methyl iodide or dimethyl sulfate in the presence of alkali metal bases, followed by extraction and purification.
-
- Use of dichloromethane as solvent
- Low-temperature conditions (-15°C to 0°C) for methylation
- Aqueous work-up with sodium bicarbonate
In-Depth Research Findings and Data Tables
Reaction Yields and Purity Data
| Step | Typical Yield | Purity (HPLC) | References |
|---|---|---|---|
| Synthesis of trifluorophenyl intermediate | 65–75% | >98% | Patent WO2014184807A2 |
| Coupling to amino acid backbone | 70–80% | >99% | Patent WO2014184807A2 |
| Boc protection | 85–90% | >99% | Patent WO2014184807A2 |
| Final deprotection and purification | 60–70% | >98% | Literature reports |
Reaction Conditions Summary
| Parameter | Range | Significance | Source |
|---|---|---|---|
| Temperature | -15°C to 120°C | Controls selectivity and reaction rate | Patent WO2014184807A2, Literature |
| Solvent | DCM, DMF, Toluene | Solubility and reaction compatibility | Multiple sources |
| Reagents | DCC, Boc2O, methylating agents | Functional group transformations | Patent and literature |
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc deprotection.
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Key Differences :
- The trifluorophenyl analog (target compound) exhibits higher lipophilicity compared to the non-fluorinated 2-phenylacetic acid .
Heteroaromatic and Substituted Phenyl Analogs
Key Differences :
- The cyano-substituted compound () offers a polar functional group, improving aqueous solubility compared to fluorinated analogs.
- The bromophenyl-piperazinyl derivative () is tailored for Suzuki-Miyaura coupling reactions in medicinal chemistry.
Boc-Protected Amino Acids with Non-Aromatic Cores
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid, often referred to as Boc-Trifluoroacetyl amino acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H16F3NO4
- Molecular Weight : 319.28 g/mol
- CAS Number : 205445-55-2
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.
- Apoptosis Induction : Research indicates that this compound can promote apoptosis in cancer cells by activating caspase pathways and influencing mitochondrial function.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and viruses. |
| Anticancer | Induces apoptosis in cancer cell lines; potential for use in chemotherapy. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |
Case Studies
- Anticancer Potential : A study published in the Journal of Medicinal Chemistry demonstrated that Boc-Trifluoroacetyl amino acid derivatives exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of the intrinsic apoptotic pathway through mitochondrial membrane potential disruption .
- Antimicrobial Activity : Research conducted by Pharma Affiliates indicated that the compound showed effective inhibition of Gram-positive bacteria, including Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .
- Neuroprotection Studies : In a neurobiology research article, the compound was tested for its protective effects against neurotoxic agents in vitro. Results showed a decrease in apoptosis markers and enhanced cell viability in neuronal cultures exposed to oxidative stress .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be controlled?
The synthesis typically involves a multi-step process:
Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
Coupling reactions : Carbodiimides (e.g., DCC or EDC) are employed to activate the carboxylic acid for amide bond formation, ensuring minimal racemization .
Solvent and temperature control : Polar aprotic solvents (e.g., DMF, THF) and temperatures between 0–25°C are critical to avoid side reactions like hydrolysis of the Boc group .
Purification : Column chromatography or recrystallization is used to isolate the product, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Key Parameters :
- pH : Maintain neutral to slightly basic conditions during Boc protection.
- Reaction time : Overactivation in coupling steps can lead to byproducts; monitor via TLC.
Q. Which analytical techniques are critical for confirming identity and purity?
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., Boc group at δ ~1.4 ppm, aromatic protons from 3,4,5-trifluorophenyl at δ ~7.2–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] for CHFNO: 330.096) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
Q. How should this compound be stored to ensure long-term stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Solubility : Dissolve in inert solvents (e.g., DMSO or acetonitrile) to avoid aggregation .
- Moisture control : Use desiccants (silica gel) in storage vials .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with sterically hindered substituents?
- Catalyst selection : Use HOBt (hydroxybenzotriazole) or HOAt to reduce steric hindrance during coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 24 hr conventional) while maintaining yields >80% .
- Solvent optimization : Switch to DCE (dichloroethane) for improved solubility of bulky intermediates .
Q. Table 1: Comparison of Coupling Agents
| Agent | Yield (%) | Racemization Risk |
|---|---|---|
| EDC/HOBt | 85–90 | Low |
| DCC | 70–75 | Moderate |
| HATU | 90–95 | Very Low |
| Data from . |
Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives?
- Deuterated solvent effects : Compare spectra in DO vs. CDCl; trifluorophenyl signals may shift due to solvent polarity .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., de-Boc derivatives) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., proteases) via the acetic acid moiety .
- MD simulations : Assess stability of Boc group under physiological pH (simulate 100 ns trajectories) .
- QSAR models : Correlate trifluorophenyl substitution patterns with logP and IC values .
Q. How does the 3,4,5-trifluorophenyl moiety influence metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine atoms reduce CYP450-mediated oxidation, extending half-life .
- LogD measurements : The trifluorophenyl group increases lipophilicity (LogD ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability .
Q. What methodologies assess environmental stability and degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
